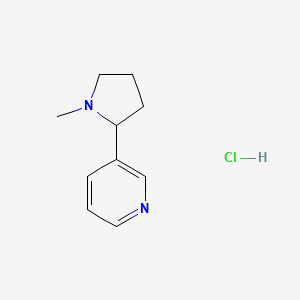

Nicotinehydrochloride

Descripción

BenchChem offers high-quality Nicotinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJBTCAJIMNXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of Nicotine and Its Hydrochloride Salts in Research

Enantioselective Synthesis of Nicotine (B1678760) and its Enantiomers

The biological activity of nicotine is highly dependent on its stereochemistry, with the naturally occurring (S)-(-)-nicotine exhibiting greater physiological effects than its (R)-(+)-enantiomer. scirp.org This has spurred the development of various enantioselective synthetic strategies to produce optically pure nicotine enantiomers.

Total Enantioselective Synthesis Approaches

Total enantioselective synthesis aims to produce a single enantiomer of nicotine directly, avoiding the need for resolving a racemic mixture. Several strategies have been developed to achieve this.

One approach involves the reduction of myosmine (B191914). nih.govnih.gov Myosmine can be reduced to nornicotine (B190312), which is then methylated to yield nicotine. nih.gov The enantioselectivity of this process can be controlled during the reduction step. For instance, using an enzyme with imine reductase activity can convert myosmine to (S)-nornicotine with a high enantiomeric excess of at least 99%. google.com Subsequent methylation preserves this enantiomeric purity in the final (S)-nicotine product. google.com Chemical methods have also been explored, such as the chiral reduction of myosmine using a complex of N-(benzyloxycarbonyl)-L-proline and sodium borohydride, which, after N-formylation, yields (R)-N-formylnornicotine. core.ac.uk

The use of chiral auxiliaries is another prominent strategy. Ellman's tert-butanesulfinylamide has been employed as a chiral auxiliary in the synthesis of nicotine. acs.orgrsc.org Condensation of 3-pyridinecarboxaldehyde (B140518) with (R)-tert-butylsulfinamide yields a chiral imine. google.com The stereochemical outcome of the subsequent addition of a Grignard reagent can be controlled by the choice of solvent, leading to either the (S)- or (R)-nicotine enantiomer. rsc.org This method allows for the synthesis of both enantiomers with high enantioselectivity. rsc.org

A four-step enantioselective synthesis of (S)-nicotine has been described starting from 3-bromopyridine (B30812) and a lactone. bris.ac.uk The key steps involve a Swern oxidation and a reaction with a chiral galactopyranosylamine derivative to introduce the stereocenter. bris.ac.uk An alternative four-step synthesis of (R)-nicotine utilizes an intramolecular hydroboration-cycloalkylation reaction as the key step. bris.ac.uk

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is often a more economical approach than total enantioselective synthesis, especially since the unwanted enantiomer can sometimes be racemized and recycled. google.com

Diastereomeric Salt Formation: This is a widely used technique for resolving racemic nicotine. google.com It involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization. nih.govmdpi.com

Commonly used resolving agents include enantiomerically pure forms of tartaric acid and its derivatives. nih.govgoogle.com For example, dibenzoyl-d-tartaric acid can be used to precipitate the (S)-nicotine diastereomeric salt from a solution, which can then be hydrolyzed to yield enantiomerically pure (S)-nicotine. google.com Similarly, using dibenzoyl-l-tartaric acid allows for the isolation of (R)-nicotine. google.com The choice of solvent is crucial for efficient separation. google.com Other chiral acids, such as N-lauroyl-(R)-alanine, have also been successfully employed to resolve nornicotine enantiomers, a precursor to nicotine. nih.govmdpi.com

| Resolving Agent | Target Enantiomer | Yield (%) | Chiral Purity (%) | Solvent | Reference |

| Dibenzoyl-d-tartaric acid | (S)-Nicotine | 57.6 | 99.5 | Isopropanol-Methanol | google.com |

| Di-p-toluoyl-d-tartaric acid | (S)-Nicotine | 60 | 87.9 | Ethanol | google.com |

| Di-p-toluoyl-l-tartaric acid | (R)-Nicotine | 15 | 94.7 | Not Specified | google.com |

| N-lauroyl-(R)-alanine | (S)-Nornicotine | - | 92 (ee) | MTBE/Chloroform (B151607) | nih.govmdpi.com |

Column Chromatography: Chiral column chromatography is a powerful analytical and preparative technique for separating nicotine enantiomers. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. acs.org Various types of CSPs have been used, including polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based columns. scirp.orgphenomenex.comnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common chromatographic techniques employed for this purpose. nih.govacs.org In some GC methods, nicotine is first derivatized to nornicotine and then to diastereomeric amides using a chiral acid like (-)-camphanic acid before separation on an achiral column. acs.org

Racemic Synthesis Pathways

Before the development of enantioselective methods, several racemic syntheses of nicotine were established. These routes produce a 50:50 mixture of the (S) and (R) enantiomers.

Established Synthetic Routes to Nicotine

Spath and Bretschneider Synthesis (1928): This is a classic synthesis that confirms the structure of nicotine. magadhmahilacollege.orgsathyabama.ac.inyoutube.com A key step in many modern variations involves the condensation of ethyl nicotinate (B505614) with N-vinyl-2-pyrrolidinone in the presence of a base. nih.govstackexchange.com The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation to form myosmine, which is subsequently reduced to racemic nornicotine and then methylated to give racemic nicotine. nih.govgoogle.comstackexchange.com

Craig Synthesis (1933): This method also provides a route to racemic nicotine and nornicotine. google.comacs.orggovinfo.gov

Synthesis of Nicotine Analogues and Derivatives

The synthesis of nicotine analogues and derivatives is a significant area of research aimed at exploring structure-activity relationships and developing new therapeutic agents. researchgate.netnih.gov Modifications have been made to both the pyridine (B92270) and pyrrolidine (B122466) rings. researchgate.net For example, a series of 3'-, 4'-, and 5'-substituted nicotine analogs have been synthesized to investigate their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov The synthesis of conformationally restricted analogues of nicotine has also been a focus, providing insights into the bioactive conformation of the molecule. nih.gov

Derivatization Strategies in Chemical Synthesis and Analysis

Derivatization of nicotine and its precursors is often employed in both synthesis and analysis. In synthesis, derivatization can be used to introduce new functional groups or to protect existing ones during a reaction sequence. For example, the amino group of nornicotine can be protected with a phthalic anhydride (B1165640) group during a multi-step synthesis. google.com

In analytical chemistry, derivatization is frequently used to improve the chromatographic properties or detectability of nicotine and its enantiomers. acs.org For gas chromatography, nicotine can be demethylated to nornicotine, which is then reacted with a chiral derivatizing agent like (-)-camphanic chloride to form diastereomers that can be separated on a standard achiral column. acs.orgresearchgate.net Silylating reagents such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are also used for derivatization in analytical methods. coresta.orgchromatographyonline.com

Chemical Derivatization for Enhanced Analytical Detection (e.g., for GC-MS, HPLC)

While modern chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can often analyze nicotine directly, chemical derivatization is a powerful tool used to address specific analytical objectives. nih.govupm.edu.my The process involves reacting the nicotine molecule with a chemical reagent to form a new compound, or derivative, with properties better suited for a particular analysis. Key goals of derivatization include improving the volatility and thermal stability of the analyte for GC analysis, increasing detection sensitivity, and enabling the separation of enantiomers (chiral isomers). arabjchem.orgresearchgate.net

For GC-MS analysis, derivatization can be essential for achieving high sensitivity and resolving complex mixtures. For instance, in certain applications, nicotine is demethylated to its precursor, nornicotine, which is then reacted with a chiral derivatizing agent like (-)-camphanic acid. acs.org This reaction creates diastereomeric amides, which, unlike the original enantiomers, can be separated on a standard achiral GC column, allowing for the quantification of nicotine's enantiomeric purity. acs.org Similarly, derivatization with levo-camphor acid has been used to generate diastereomers for baseline separation on common capillary columns. google.com Another approach involves using reagents like heptafluorobutyric anhydride to enhance detection sensitivity, particularly for electron capture detectors. arabjchem.org

In HPLC, derivatization is generally less common as nicotine and its primary metabolite, cotinine (B1669453), can be readily analyzed directly. akjournals.comakjournals.com However, when necessary, derivatization strategies similar to those in GC can be employed, especially for chiral separations where a chiral stationary phase is not used. acs.org

Table 1: Examples of Derivatizing Agents for Analytical Detection of Nicotine

| Derivatizing Agent | Analyte | Resulting Derivative Type | Analytical Method | Purpose / Research Finding |

| Heptafluorobutyric anhydride | Nicotine | Acylated derivative | GC-ECD | Used for the determination of nicotine with an electron capture detector, enhancing sensitivity. arabjchem.org |

| (-)-Camphanic acid | Nornicotine (from Nicotine) | Diastereomeric amides | GC | Enables the determination of nicotine's enantiomeric purity by separating the resulting diastereomers on a non-chiral column. acs.org |

| Levo-camphor acid | Nornicotine (from Nicotine) | Diastereomeric amides | GC-MSD | Creates diastereomers that allow for baseline separation and chiral analysis using a common achiral capillary column. google.com |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Hydroxylated metabolites | Silyl ethers | GC-MS | While not directly for nicotine, this agent is used for its metabolites (e.g., OH-PAHs in related studies), improving volatility and thermal stability for GC analysis. chromatographyonline.com |

Derivatization for Structural Modification in Research

The structural modification of nicotine through chemical synthesis is a cornerstone of medicinal chemistry research aimed at developing novel nicotine analogs. researchgate.netnih.gov These derivatives are created to explore structure-activity relationships (SAR), with the goal of producing compounds that have improved therapeutic properties, such as greater selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes, enhanced potency, or reduced adverse effects. nih.gov Modifications are typically made to either the pyridine ring or the pyrrolidine ring of the nicotine scaffold. researchgate.nettobaccoinsider.com

Research has led to the synthesis of a wide array of nicotine derivatives. For example, adding a methyl group to the pyridine ring results in 6-methyl nicotine, a derivative with altered pharmacological properties. tobaccoinsider.com More complex modifications involve replacing or altering the pyrrolidine ring. One study detailed the synthesis of phenylpyrrolidine ether derivatives by linking the N-methylpyrrolidine moiety to a substituted phenyl ring via an ether linkage to assess binding at the α4β2 nAChR. mdpi.com Another line of research focuses on creating analogs by modifying the pyrrolidine ring to produce compounds with potential neuroprotective activity for conditions like Parkinson's disease. nih.gov These synthetic efforts provide crucial insights into how minimal structural changes can lead to significant differences in biological activity. mdpi.com

Table 2: Examples of Nicotine Derivatization for Structural Modification

| Structural Modification | Reagents / Conditions | Resulting Derivative/Analog | Research Application |

| Addition of a methyl group to the pyridine ring | Not specified | 6-Methyl nicotine | To study how structural alteration affects pharmacological properties and receptor interaction. tobaccoinsider.com |

| Replacement of the pyridine nitrogen with a C-Br bond and ether linkage to the pyrrolidine ring | (S)-2-(chloromethyl)-1-methylpyrrolidine, phenolic derivatives, reflux | Phenylpyrrolidine ether derivatives | To investigate binding affinity and functional activity at the human α4β2 nicotinic acetylcholine receptor. mdpi.com |

| Cyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives | MsCl, Et3N, followed by reaction with primary amines | N-substituted nornicotine analogues | To develop a practical synthetic route to nicotine analogues that act as nicotinic receptor agonists. nih.gov |

| Modification of the pyrrolidine ring | B3LYP-D3/aug-cc-pVDZ for computational optimization | Pyrazole and isoxazole-containing nicotine analogs | To computationally study and identify analogs with potential neuroprotective activity for Parkinson's disease. nih.gov |

| Conversion of nicotine to nicotine-N-oxide followed by further reactions | Not specified | Various nicotine derivatives | To synthesize and evaluate novel compounds for potential antibacterial activity against various pathogens. researchgate.nettmkarpinski.com |

Advanced Analytical Techniques for Nicotine Hydrochloride Characterization and Quantification in Academic Research

Chromatographic Separation and Detection Methods

In academic research, the precise characterization and quantification of nicotine (B1678760) hydrochloride rely on sophisticated analytical techniques. Chromatographic methods are paramount, offering high-resolution separation of nicotine from complex matrices, coupled with sensitive and specific detection. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively utilized, each with a suite of detectors tailored for specific research questions.

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone in the analysis of volatile and semi-volatile compounds like nicotine. After converting the hydrochloride salt to the more volatile free base, typically through an alkaline extraction step, the sample is introduced into the GC system. Here, it is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and specificity, making it a definitive tool for identifying and quantifying nicotine. univassouras.edu.br The gas chromatograph separates the components of a sample, and the mass spectrometer detects, identifies, and quantifies them based on their mass-to-charge ratio (m/z). The electron impact (EI) ionization mode is commonly used, which fragments the nicotine molecule into a predictable pattern. nih.gov The molecular ion peak for nicotine appears at m/z 162, while the most abundant fragment, used for quantification, is typically the base peak at m/z 84. nih.govacs.org

Academic research has employed GC-MS for various applications, from determining nicotine in tobacco leaves to analyzing its presence in biological samples like urine. nih.gov Sample preparation methods are crucial and can range from simple solvent extraction with methanol (B129727) to more advanced techniques like micro-extraction by packed sorbent (MEPS) and liquid-liquid extraction (LLE). nih.govnih.gov For direct analysis of free base nicotine in tobacco, a static extraction with cyclohexane (B81311) followed by GC-MS analysis has been established. acs.org The use of selected ion monitoring (SIM) mode enhances sensitivity and allows for the detection of trace amounts of the compound. acs.orgnih.govnih.gov

Table 1: GC-MS Methodological Parameters from Academic Studies

| Parameter | Study 1: Urine Analysis nih.gov | Study 2: Tobacco Analysis acs.org | Study 3: Urine Analysis nih.gov |

| Column | Not Specified | HP-5MS UI (30 m x 0.250 mm x 0.25 µm) | Not Specified |

| Carrier Gas | Helium (1.1 mL/min) | Helium (1.0 mL/min) | Not Specified |

| Injector Temp. | 290°C | 250°C | Not Specified |

| Oven Program | 50°C (1 min), then 15°C/min to 200°C, then 20°C/min to 300°C | 45°C (1 min), then 20°C/min to 280°C (hold 2.25 min) | Not Specified |

| Ionization Mode | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV | Electron Impact (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | 84 | 84 | 162 |

| Detection Limit | 0.25 ng/mL | Not Specified | 0.2 ng/mL |

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for nicotine quantification. researchgate.netwho.int In this technique, the effluent from the GC column is burned in a hydrogen-air flame, producing ions from organic compounds. who.int The resulting electrical current is measured and is proportional to the amount of the compound present. While highly sensitive to hydrocarbons, GC-FID is less specific than MS.

GC-FID is frequently used for determining nicotine content in tobacco products and e-liquids. researchgate.netshimadzu.com Sample preparation often involves an alkaline treatment to convert nicotine salts to their free base form, followed by extraction into an organic solvent like a methanol-dichloromethane mixture. researchgate.net The United States Pharmacopeia (USP) recommends GC-FID for the assay of nicotine. researchgate.net However, a notable limitation is the potential for interference from co-eluting compounds, especially in complex matrices like highly flavored smokeless tobacco products, which can bias quantification. nih.gov In such cases, GC-MS is preferred for confirmation. nih.gov Research has also shown that hydrogen can be used as a carrier gas instead of helium, reducing operational costs without compromising efficiency. shimadzu.com

Table 2: GC-FID Research Findings for Nicotine Quantification

| Sample Matrix | Key Finding | Linearity (R²) | Repeatability (%RSD) | Limit of Detection | Reference |

| Tobacco | Simple and accurate method for four main nicotine-related alkaloids. | Not Specified | Not Specified | Not Specified | researchgate.net |

| E-Liquid | Accurate and precise quantification using hydrogen carrier gas. | >0.999 (Linear Regression) | < 2% | Not Specified | shimadzu.com |

| Smokeless Tobacco | Robust method, but potential for interference from flavorings. | Not Specified | Not Specified | Not Specified | nih.gov |

Double-Shot Pyrolysis-Gas Chromatography-Mass Spectrometry (DSP-GC-MS) is an advanced, rapid, and nearly solvent-free technique for analyzing nicotine in solid samples like tobacco. univassouras.edu.brnih.gov This method involves two stages. The first "shot" is a thermal desorption step at a lower temperature (e.g., 80-350°C) to analyze volatile and semi-volatile compounds. eag.com The second "shot" involves high-temperature pyrolysis (e.g., 500-800°C) of the remaining sample to break down non-volatile components into characteristic, smaller fragments for analysis. eag.comnih.gov

For nicotine analysis in tobacco, research has optimized the thermal desorption conditions (e.g., heating from 50°C to 300°C) to release nicotine for GC-MS analysis. nih.gov This approach significantly reduces sample preparation time and labor compared to traditional solvent extraction methods. univassouras.edu.brnih.gov Studies have demonstrated that the DSP-GC-MS method provides results that are in good agreement with established methods while being substantially faster. nih.gov It has also been used to investigate the thermal decomposition products of various nicotine salts used in e-cigarettes, providing insights into the chemicals released during vaping. frontiersin.org

Table 3: Comparison of DSP-GC-MS with Conventional Methods for Nicotine Analysis in Tobacco

| Parameter | DSP-GC-MS Method | Conventional Solvent Extraction | Reference |

| Analysis Time | Less than half the time of solvent extraction | Longer | nih.gov |

| Sample Size | Smaller (e.g., 0.4 mg) | Larger | nih.gov |

| Solvent Use | Almost solvent-free | Requires organic solvents | univassouras.edu.brnih.gov |

| Labor | Less labor-intensive | More labor-intensive | nih.gov |

| Precision (%RSD) | 1.9% (n=5) | Not Specified | nih.gov |

Gas Chromatography-Flame Ionization Detection (GC-FID)

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique particularly suited for compounds that are non-volatile or thermally unstable, such as nicotine hydrochloride itself, without requiring conversion to the free base. Separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase.

HPLC coupled with an ultraviolet/visible (UV/Vis) detector is a workhorse method for the routine quantification of nicotine in various products, including e-liquids, pharmaceutical formulations, and tobacco extracts. akjournals.comresearchgate.netejua.net The method relies on nicotine's ability to absorb UV light due to its chromophore groups. impactfactor.org Detection is typically performed at wavelengths around 256-260 nm. ijhhsfimaweb.inforesearchgate.net

The most common mode of separation is reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. researchgate.netijhhsfimaweb.info The mobile phase often consists of an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) formate) mixed with an organic modifier like methanol or acetonitrile (B52724). ijhhsfimaweb.inforesearchgate.net By adjusting the pH and composition of the mobile phase, researchers can achieve excellent separation of nicotine from other alkaloids and matrix components. researchgate.net The method is validated for linearity, accuracy, precision, and sensitivity, with reported limits of detection (LOD) and quantification (LOQ) in the low µg/mL range. akjournals.comijhhsfimaweb.info

Table 4: HPLC-UV Method Validation Parameters from Academic Studies

| Parameter | Study 1: Tobacco Extract ijhhsfimaweb.info | Study 2: E-Liquids akjournals.com | Study 3: Nicotiana Leaves researchgate.net |

| Column | Symmetry C8 (4.6 x 250 mm, 5µm) | Not Specified | Bidentate C18 |

| Mobile Phase | 10mM Sodium Acetate (pH 5.5) : Methanol (60:40 v/v) | Not Specified | Ammonium Formate (B1220265) Buffer (pH 10.5) and Acetonitrile |

| Detection Wavelength | 256 nm | Not Specified | 260 nm |

| Linearity (R²) | > 0.99 | 0.9994 | > 0.999 |

| LOD | 0.200 µg/mL | 32.6 µg/mL | 1.6 µg/mL |

| LOQ | 0.609 µg/mL | 98.9 µg/mL | 4.8 µg/mL |

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography with Photodiode Array (PDA) detection is a robust and widely used technique for the quantification of nicotine in various samples. researchgate.netnih.govakjournals.comakjournals.comwisdomlib.org This method combines the powerful separation capabilities of HPLC with the comprehensive spectral information provided by a PDA detector, which measures absorbance across a wide range of wavelengths simultaneously. nih.govmdpi.com This allows for both quantification and peak purity assessment, ensuring that the measured nicotine peak is free from co-eluting impurities. mdpi.comnih.gov

In a typical HPLC-PDA setup for nicotine analysis, a reversed-phase column, such as a C18 or C8, is employed. researchgate.netmdpi.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. researchgate.netnih.govresearchgate.net The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation of nicotine from other related alkaloids and matrix components. researchgate.netnih.govmdpi.com Detection is commonly performed at a wavelength of around 260 nm, which is a region of strong UV absorbance for nicotine. nih.govwisdomlib.org

Research findings have demonstrated the effectiveness of HPLC-PDA for determining nicotine concentrations in various matrices, including e-liquids and pharmaceutical formulations. nih.govakjournals.com For instance, one study successfully used a Shimadzu Nexera X2 HPLC system with a Discovery® C18 column to determine nicotine content. researchgate.net Another study utilized an HPLC-PDA system to measure nicotine and nicotine-related alkaloids in e-liquids, highlighting the technique's ability to handle complex samples. nih.gov The method has been validated for its linearity, accuracy, and precision, with a limit of detection (LOD) and limit of quantification (LOQ) suitable for most applications. akjournals.comakjournals.com For example, one validated method reported an LOD of 32.6 µg/mL and an LOQ of 98.9 µg/mL for nicotine in e-liquids. akjournals.com

Table 1: Example HPLC-PDA Method Parameters for Nicotine Analysis

| Parameter | Condition | Reference |

| Chromatography System | Shimadzu Nexera X2 HPLC | researchgate.net |

| Column | Discovery® C18 (25 cm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | 10% acetonitrile in 20 mM ammonium formate (pH 8.5) | nih.gov |

| Mobile Phase B | 100% acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 260 nm | nih.gov |

| LOD | 32.6 µg/mL | akjournals.com |

| LOQ | 98.9 µg/mL | akjournals.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard. researchgate.netnih.govoup.commdpi.com This technique offers superior performance by combining the separation power of HPLC with the highly selective and sensitive detection capabilities of a triple quadrupole mass spectrometer. nih.govoup.comresearchgate.net LC-MS/MS methods are frequently used for the analysis of nicotine in samples such as plasma, serum, saliva, and hair. nih.govoup.commdpi.comacs.org

The principle of LC-MS/MS involves the chromatographic separation of the analyte followed by its ionization and fragmentation in the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for nicotine and its isotopically labeled internal standard are monitored. nih.govresearchgate.net This provides a high degree of certainty in the identification and quantification of the target compound.

Various research studies have detailed validated LC-MS/MS methods for nicotine quantification. For example, a method using a Shimadzu Nexera-LCMS-8050 system with an Ace Excel 2 Super C18 column was developed to analyze nicotine in plasma, brain, and hair samples. nih.gov The mobile phase consisted of 26 mM ammonium acetate in water and 0.006% formic acid in methanol. nih.gov The MRM transitions for nicotine were m/z 163.10 to 117.15 (quantifying ion) and m/z 163.10 to 130.05 (reference ion). nih.gov This method achieved a low limit of quantification (LLOQ) of 770 pg/mL for plasma. nih.gov Another study reported a rapid LC-MS/MS method for nicotine and cotinine (B1669453) in serum, capable of analyzing samples in less than one minute. oup.com

Table 2: Representative LC-MS/MS Parameters and Findings for Nicotine Analysis

| Parameter | Value/Condition | Reference |

| LC System | Shimadzu Nexera UHPLC | nih.govacs.org |

| MS System | Sciex API 6500 / Shimadzu LCMS-8050 | nih.govacs.org |

| Column | Agilent Poroshell, HPH-C18 / Ace Excel 2 Super C18 | nih.govacs.org |

| Mobile Phase A | 26 mM ammonium acetate in water | nih.gov |

| Mobile Phase B | 0.006% formic acid in methanol | nih.gov |

| Nicotine MRM Transition | m/z 163.10 → 117.15 (quantifying) | nih.gov |

| LLOQ (Plasma) | 770 pg/mL | nih.gov |

| LLOQ (Hair/Brain) | 48 pg/mL | nih.gov |

Ion-Pair Reversed Phase Chromatography

Ion-Pair Reversed-Phase Chromatography is a variation of reversed-phase HPLC that is particularly useful for the analysis of ionic or highly polar compounds like nicotine hydrochloride on a non-polar stationary phase. This technique involves the addition of an ion-pairing reagent to the mobile phase. The reagent, which has a charge opposite to that of the analyte, pairs with the analyte to form a neutral, hydrophobic ion-pair. This increases the analyte's retention on the reversed-phase column.

For the analysis of the basic compound nicotine, an acidic ion-pairing reagent is typically used. Research has shown the successful application of this method for the determination of nicotine in tobacco products. nih.govnih.gov A developed and optimized reversed-phase ion-pair liquid chromatographic method provided reliable results for nicotine in commercial moist snuff and cigarettes. nih.govnih.gov The method utilized an aqueous-based sample extraction, offering a rapid separation of nicotine from minor tobacco alkaloids. nih.gov The results obtained with this ion-pair LC method showed good agreement with a gas chromatography (GC) method, with relative differences in determined nicotine content ranging from 0.6% to 5% for various cigarettes. nih.gov This technique has been established as a viable alternative for the analysis of basic analytes. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has emerged as a powerful tool for the analysis of nicotine and its related alkaloids. researchgate.netnih.govnih.gov CE offers advantages such as rapid analysis times, high efficiency, and the use of aqueous-based buffers, reducing the need for organic solvents. researchgate.netoup.com The separation in CE is based on the differential migration of charged species in an electric field.

In a typical CE method for nicotine analysis, a fused-silica capillary is used with a phosphate buffer at a low pH (e.g., 2.5). nih.govoup.com At this pH, nicotine is protonated and carries a positive charge, allowing it to migrate towards the cathode. Detection is often performed using a UV detector at a wavelength around 260 nm. nih.govoup.com

Several studies have demonstrated the utility of CE for the quantification of nicotine in tobacco products. nih.govnih.govoup.com One study developed a simple and rapid CE method with a 6-minute run time, using a 50 mM phosphate buffer (pH 2.5) and UV detection at 260 nm. nih.govoup.com This method yielded recoveries greater than 95% from spiked extracts. nih.govoup.com Another study utilized CE with electrochemical detection, achieving a limit of detection of 5.0×10⁻⁸ mol/L. researchgate.netjlu.edu.cn The versatility of CE also allows for the profiling of other minor tobacco alkaloids, providing a more comprehensive characterization of the sample. nih.gov

Table 3: Capillary Electrophoresis Method Details for Nicotine Quantification

| Parameter | Condition | Reference |

| Buffer | 50 mM phosphate buffer (pH 2.5) | nih.govoup.com |

| Separation Voltage | 30 kV | nih.govoup.com |

| Detection | UV at 260 nm | nih.govoup.com |

| Run Time | 6 minutes | nih.govoup.com |

| LOD (with EC detection) | 5.0×10⁻⁸ mol/L | researchgate.netjlu.edu.cn |

Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and accessible technique used for the characterization and quantification of nicotine hydrochloride. This method is based on the absorption of UV or visible light by the molecule, which causes electronic transitions. Nicotine exhibits characteristic UV absorption spectra that can be used for its identification and to determine its concentration in a solution.

The UV spectrum of nicotine is influenced by the pH of the solution. researchgate.netnih.gov In aqueous solutions, nicotine can exist in different protonated forms, each with a distinct absorption profile. researchgate.net Typically, UV absorption spectra are measured in the range of 200-400 nm. researchgate.netjddtonline.info For quantification, a specific wavelength of maximum absorbance (λmax) is chosen, which for nicotine is often around 259-261 nm in methanol or aqueous solutions. jddtonline.infomdpi.com Studies have reported using UV-Vis spectroscopy for the determination of nicotine in various samples, including tobacco extracts and urine. jddtonline.infosebhau.edu.ly For instance, a simple UV-visible spectrophotometric method was developed for the determination of nicotine in its pure form, with a linear response in the concentration range of 2–12 µg/ml in methanol. jddtonline.info Another study used UV-Vis at 269 nm to measure the amount of nicotine hydrochloride in a solution. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., Attenuated Total Reflectance-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the structural characterization of molecules. It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting FTIR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and chemical bonds.

FTIR, particularly when coupled with Attenuated Total Reflectance (ATR), is a valuable tool for analyzing nicotine hydrochloride. The mid-infrared spectra of nicotine solutions show a series of characteristic bands. dss.go.thresearchgate.net For example, in a chloroform (B151607) solution, nicotine exhibits distinct peaks in the 1500–900 cm⁻¹ region. dss.go.th One study identified a characteristic band at 1316 cm⁻¹ for the determination of nicotine in tobacco extracts. dss.go.th FTIR can be used for both qualitative identification and quantitative analysis. dss.go.thmdpi.comresearchgate.net A fully automated flow injection FTIR method has been developed for the determination of nicotine in tobacco, demonstrating the technique's potential for high-throughput analysis. dss.go.thresearchgate.net This method reported a limit of detection of 0.1 mg/mL and a relative standard deviation (RSD) of less than 2%. dss.go.thresearchgate.net The physicochemical interactions between nicotine and other substances have also been investigated using FTIR spectroscopy. scilit.com

Table 4: FTIR Spectroscopy Details for Nicotine Analysis

| Parameter | Detail | Reference |

| Technique | Flow Injection - FTIR | dss.go.thresearchgate.net |

| Solvent | Chloroform | dss.go.thresearchgate.net |

| Characteristic Wavenumber | 1316 cm⁻¹ | dss.go.th |

| LOD | 0.1 mg/mL | dss.go.thresearchgate.net |

| RSD | < 2% | dss.go.thresearchgate.net |

Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy - SERS)

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information about molecules. It relies on the inelastic scattering of monochromatic light, usually from a laser source. Nicotine is a Raman-active molecule, and its spectra exhibit characteristic peaks corresponding to the vibrational modes of its pyridine (B92270) and pyrrolidine (B122466) rings. researchgate.net However, conventional Raman spectroscopy often suffers from low sensitivity, making it challenging to detect trace amounts of an analyte.

To overcome this limitation, Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful extension of the technique. SERS can amplify the Raman signal by orders of magnitude (up to 10¹⁴-fold), enabling the detection of molecules at very low concentrations, even down to the single-molecule level. acs.org This enhancement is achieved by adsorbing the analyte molecules onto nanostructured metallic surfaces, typically silver (Ag) or gold (Au).

In the context of nicotine analysis, SERS has been successfully applied for its rapid detection and quantification in various complex matrices.

E-liquids: Researchers have developed SERS methods using gold colloids and an isotope-labeled internal standard for quantifying nicotine in the viscous matrix of e-liquids. rsc.org A high-dilution approach is used to mitigate interference from matrix components like propylene (B89431) glycol, glycerin, and flavorings. rsc.org This allows for accurate calibration and high reproducibility, even with portable Raman spectrometers. rsc.org

Biological Samples: SERS, in conjunction with thin-layer chromatography, has been used to detect tobacco-related biomarkers, such as cotinine, in urine samples. researchgate.net The choice of excitation wavelength is critical to maximize the SERS signal and minimize fluorescence interference from the biological matrix. researchgate.net

Substrate Development: The reproducibility of SERS signals heavily depends on the quality of the substrate. Studies have utilized highly uniform silver-coated anodic aluminum oxide (Ag/AAO) substrates to ensure consistent and high Raman enhancement factors, avoiding issues associated with the random aggregation of colloidal nanoparticles. jfda-online.com

The table below summarizes key findings from SERS-based nicotine research.

Table 1: Research Findings in SERS Analysis of Nicotine| Analyte/Matrix | SERS Substrate | Key Research Finding | Reference |

|---|---|---|---|

| Nicotine in E-liquids | Gold (Au) colloids | A high-dilution (ca. 4000x) method was developed to overcome matrix interference, allowing for accurate quantification with an internal standard. | rsc.org |

| Nicotine in aqueous solution & e-liquid mixtures | Silver/Anodic Aluminum Oxide (Ag/AAO) | The Ag/AAO substrate provided high and uniform enhancement, enabling detection of nicotine down to low ppm levels. | jfda-online.com |

| Cotinine and 3-hydroxycotinine (B1251162) (3HC) in urine | Silver Nanoparticles (AgNPs) | Coupling SERS with thin-layer chromatography allowed for the detection of tobacco biomarkers in complex urine samples. | researchgate.net |

| Nicotine | Silver–alumina substrate | The SERS spectrum revealed a sharp band at 1032 cm⁻¹, attributed to the trigonal ring breathing of the pyridine ring. | sfu.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for elucidating the molecular structure of organic compounds. mdpi.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For nicotine hydrochloride, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are instrumental for its characterization. acs.orgmdpi.com The spectra provide unambiguous confirmation of the pyridine and N-methylpyrrolidine rings. mdpi.com

Beyond structural confirmation, NMR is a primary method for quantitative analysis (qNMR). The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. buct.edu.cn This allows for the determination of the concentration or purity of a substance, often by referencing an internal standard of known concentration. mdpi.com

Key research applications include:

Structural Confirmation and Quantification: ¹H and ¹³C NMR spectra are used to confirm the identity of extracted nicotine, with chemical shifts and coupling patterns matching established values for the nicotine structure. mdpi.com

Purity and Concentration Analysis: qNMR is used to accurately determine the concentration of nicotine in a solution without requiring a nicotine reference standard. An internal standard, such as dimethylpolysiloxane (DMPS), with a known number of protons and a distinct, non-overlapping signal, is used for calibration. mdpi.com

Metabolite Identification: NMR has been employed to identify nicotine and its metabolites, such as cotinine, in biological samples like urine, complementing data from other techniques like Gas Chromatography-Mass Spectrometry (GC-MS). oup.com

The table below lists characteristic NMR shifts for nicotine, confirming its structure.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Nicotine in CDCl₃| Nucleus | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|

| ¹H NMR | 8.53, 8.49, 7.70 (representing one aromatic proton each) | mdpi.com |

| ¹³C NMR | 149.69, 148.75, 138.91, 135.02, 123.74, 69.03, 57.17, 40.53, 35.34, 22.76 | mdpi.com |

Mid-Infrared (MIR) and Near-Infrared (NIR) Spectroscopy with Chemometrics

Mid-Infrared (MIR) and Near-Infrared (NIR) spectroscopy are vibrational spectroscopy techniques that measure the absorption of infrared radiation by a sample. MIR spectroscopy (4000–400 cm⁻¹) probes the fundamental molecular vibrations, providing a distinct chemical "fingerprint" for a compound. NIR spectroscopy (12821–4000 cm⁻¹), conversely, measures overtones and combination bands of these fundamental vibrations. sciepub.com While NIR spectra are often broad and complex, they contain valuable quantitative information and can be acquired rapidly with minimal sample preparation. sciepub.com

Due to the complexity of MIR and especially NIR spectra, they are almost always paired with chemometrics—the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net Supervised modeling approaches like Partial Least Squares-Discriminant Analysis (PLS-DA) and Soft Independent Modeling of Class Analogy (SIMCA) are used to build classification models, while Partial Least Squares (PLS) regression is used for quantification. mdpi.com

This combination has proven effective for analyzing nicotine in various products:

E-liquid Analysis: Studies have demonstrated that both MIR and NIR spectroscopy, when coupled with chemometric models like PLS-DA and SIMCA, can effectively classify e-liquid samples based on the presence of nicotine and other additives.

Tobacco Product Analysis: These techniques have been evaluated for the detection and quantification of additives, including nicotine, in tobacco products. mdpi.com They offer a rapid and non-destructive alternative to traditional chromatographic methods, which are often time-consuming and require extensive sample preparation. mdpi.com Research indicates that NIR spectroscopy combined with SIMCA can provide highly accurate and robust classification models. mdpi.com

The performance of these chemometric models is detailed in the table below.

Table 3: Performance of MIR and NIR Spectroscopy with Chemometrics for Nicotine-Related Analysis| Spectroscopic Technique | Chemometric Model | Application | Classification/Prediction Accuracy | Reference |

|---|---|---|---|---|

| MIR | PLS-DA | Detection of additives (e.g., Vitamin E, CBD) in e-liquids. | Achieved 100% classification rates for certain molecules. | |

| NIR | PLS-DA | Detection of additives (e.g., Taurine, CBD) in e-liquids. | Achieved 100% classification rates for certain molecules. | |

| MIR & NIR | SIMCA | Classification of spiked vs. non-spiked tobacco samples. | Achieved 87–100% classification accuracy for various additives. | mdpi.com |

| MIR & NIR | PLS Regression | Quantification of additives in tobacco. | Demonstrated effective estimation of concentration levels (R²p values ranging from 0.64 to 0.78). | mdpi.com |

Sample Preparation and Pre-treatment Methodologies for Complex Matrices

Before instrumental analysis, especially for complex biological or commercial samples, a preparation or pre-treatment step is essential. The goal is to isolate the analyte of interest (e.g., nicotine) from interfering matrix components, thereby improving the accuracy, sensitivity, and robustness of the subsequent analysis. oup.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. uoa.gr It is an alternative to liquid-liquid extraction that reduces solvent consumption and can be easily automated. uoa.gr The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. uoa.gr

SPE is frequently used to extract nicotine and its metabolites from complex matrices:

Biological Matrices: Methods have been developed using SPE to purify nicotine and cotinine from meconium samples after an initial accelerated solvent extraction step. oup.com The extracts are loaded onto an SPE cartridge (e.g., Bond-Elut Certify), washed, and then the analytes are eluted with a specific solvent mixture. oup.com

Tobacco Products: Cartridge SPE (cSPE) has been evaluated for the cleanup of pesticide residues in finished tobacco extracts, demonstrating its capacity to handle highly complex samples. restek.com

Table 4: Applications of Solid Phase Extraction (SPE) in Nicotine Analysis

| Matrix | SPE Sorbent/Cartridge | Purpose | Subsequent Analysis | Reference |

|---|---|---|---|---|

| Meconium | Bond-Elut Certify | Purification of nicotine and cotinine. | GC-NPD | oup.com |

| Finished Tobacco | CarboPrep 90 / PSA | Cleanup of pesticide residues. | GCxGC-TOFMS | restek.com |

| Urine | Not specified | Cleanup after hydrolysis. | Not specified | windows.net |

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a miniaturized, solvent-free sample preparation technique developed in the 1990s. mdpi.com It utilizes a small fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to a sample or its headspace, where analytes partition into the coating. The fiber is then transferred directly to the injection port of a chromatograph for thermal desorption and analysis. nih.gov Key modes include direct immersion (DI-SPME) and headspace SPME (HS-SPME), the latter being ideal for volatile analytes. mdpi.com

SPME is valued for its simplicity, speed, and environmental friendliness.

Hair Analysis: HS-SPME followed by GC-MS has been optimized for determining low concentrations of nicotine in hair to assess environmental tobacco smoke exposure. nih.gov The method is noted for being fast, simple, and sensitive. nih.gov

E-Liquid Analysis: An HS-SPME method was developed to determine the fraction of free-base nicotine in e-liquids. nih.gov The technique measures the nicotine in the headspace, which is proportional to its free-base concentration in the liquid. nih.gov

In-Tube SPME (IT-SPME): This is an online configuration where the inner surface of a capillary is coated with an adsorbent. mdpi.comresearchgate.net IT-SPME coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used for the highly sensitive and simultaneous measurement of nicotine, cotinine, and stress biomarkers in saliva and hair. mdpi.comresearchgate.net This automated approach offers very low detection limits, in the pg/mL range. researchgate.net

Table 5: Research Findings in Solid Phase Microextraction (SPME) for Nicotine Analysis

| SPME Method | Fiber/Coating | Matrix | Key Finding/Detection Limit | Reference |

|---|---|---|---|---|

| Headspace SPME (HS-SPME) | Polyacrylate | Hair | Provided good linearity (r² ≥ 0.9980) and a low detection limit of 0.02 ng/mg. | nih.gov |

| In-Tube SPME (IT-SPME) | Supel-Q PLOT capillary | Saliva | LOD for nicotine was 0.22 pg/mL; enabled simultaneous analysis of multiple biomarkers. | mdpi.com |

| In-Tube SPME (IT-SPME) | Carboxen 1006 capillary | Hair | LOD for nicotine was 0.45 pg/mL; for cotinine, 0.13 pg/mL. | researchgate.net |

| Headspace SPME (HS-SPME) | Not specified | E-liquid | Method developed to measure the fraction of free-base nicotine (αfb). | nih.gov |

Liquid Phase Microextraction (LPME)

Liquid Phase Microextraction (LPME) is a sample preparation technique that uses microliter volumes of solvent to extract analytes from aqueous samples, aligning with the principles of green analytical chemistry. mdpi.comresearchgate.net It is a form of miniaturized liquid-liquid extraction. In Hollow-Fiber LPME (HF-LPME), a porous polypropylene (B1209903) hollow fiber supports a small volume of organic solvent, which separates the aqueous sample (donor phase) from an aqueous acceptor phase located inside the fiber's lumen. scielo.br Analytes are extracted from the sample, through the organic solvent membrane, and into the acceptor phase, achieving significant cleanup and pre-concentration. scielo.br

The technique can be configured in different ways:

Two-Phase HF-LPME: The analyte is extracted from an aqueous sample into an organic solvent held within the pores of the hollow fiber.

Three-Phase HF-LPME: The analyte is extracted from an aqueous sample (donor phase), through an organic liquid membrane, and into a second aqueous solution (acceptor phase) inside the fiber. uio.no This is particularly useful for ionizable compounds like nicotine, where pH gradients can be used to "trap" the analyte in the acceptor phase, enhancing the enrichment factor. uio.no

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a dispersive solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction. mdpi.com

While specific applications for nicotine hydrochloride are part of the broader application to drug analysis, the principles are directly applicable. HF-LPME has been widely used for the extraction of various drugs from complex biological matrices like plasma, blood, and hair prior to chromatographic analysis. scielo.brnih.gov

Table 6: Overview of Liquid Phase Microextraction (LPME) Modes

| LPME Mode | Principle | Typical Application | Reference |

|---|---|---|---|

| Hollow-Fiber LPME (HF-LPME) | An organic solvent is immobilized in the pores of a hollow fiber, separating a donor and acceptor phase. | Extraction of drugs from plasma, urine, and hair. | researchgate.netscielo.brnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and dispersive solvents is injected into the sample, forming an emulsion for rapid extraction. | Extraction of organic compounds from water samples; analysis of drugs in biological fluids. | mdpi.comnih.gov |

| Electromembrane Extraction (EME) | A variation of LPME where an electrical potential is applied across the liquid membrane to drive the extraction of charged analytes. | Extraction of ionized drugs and peptides from biological samples. | uio.no |

QuEChERS Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been adapted for the analysis of nicotine and its metabolites in various complex matrices. tandfonline.com This approach simplifies the extraction process, reduces solvent consumption, and provides high-quality analytical results.

In one line of research, a modified QuEChERS protocol was developed to determine nicotine concentrations in smuggled cigarette tobacco. researchgate.net The modifications included reducing the volume of the extractor solvent, adjusting the pH, and eliminating the sample hydration step. researchgate.net This tailored method, coupled with gas chromatography using a flame ionization detector, proved to be both sensitive and accurate. researchgate.net The research demonstrated excellent extraction recoveries between 97.5% and 99.6%, with a relative standard deviation (RSD) of ≤ 2.5%. researchgate.net The limits of detection (LOD) and quantification (LOQ) were established at 0.6 mg L⁻¹ and 2.5 mg L⁻¹, respectively. researchgate.net This application underscores the method's utility in quality control studies, successfully differentiating nicotine concentrations between legal and contraband products. researchgate.net

Further extending its application, a modified QuEChERS method was proposed for analyzing the key nicotine metabolites, cotinine and trans-3′-hydroxycotinine, in challenging biological samples like hair and nails. mdpi.comnih.gov This approach, followed by analysis with high-performance liquid chromatography–tandem mass spectrometry (LC–MS/MS), offered a more robust and efficient alternative to traditional liquid-liquid extraction (LLE), yielding higher recoveries and favorable sensitivity. mdpi.comnih.gov The validation of this method demonstrated its reliability for bioanalysis. mdpi.comnih.gov

Table 1: Validation Parameters for QuEChERS-LC-MS/MS Analysis of Nicotine Metabolites

| Validation Parameter | Finding | Source(s) |

| Linearity (r²) | > 0.999 | mdpi.com |

| Accuracy | 93.3–105.0% | mdpi.com |

| Precision (RSD) | 0.3% to 12.3% | mdpi.com |

| Mean Recovery | 63.6–86.3% | mdpi.com |

Electromembrane Extraction (EME)

Electromembrane Extraction (EME) is an advanced microextraction technique that utilizes an electric field to facilitate the migration of target analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. This method offers high selectivity and sample clean-up efficiency, making it particularly suitable for complex sample matrices. researchgate.netnih.gov

In a notable study, EME was combined with liquid chromatography to determine nicotine levels in inhaled aerosols from traditional cigarettes, electronic cigarettes, and heated tobacco products. researchgate.netnih.gov The research highlighted EME's exceptional extraction efficiency and sample purification capabilities. researchgate.netnih.gov The method was successfully validated and applied to compare nicotine concentrations across these different product types. nih.gov The performance characteristics from this research showcase the method's precision and sensitivity. researchgate.netnih.gov

Table 2: Performance Data for EME-LC Method for Nicotine Analysis in Aerosols

| Performance Metric | Result | Source(s) |

| Linear Range | 0.1–200 mg L⁻¹ | researchgate.netnih.gov |

| Correlation Coefficient (r²) | > 0.9998 | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.02 mg L⁻¹ | researchgate.netnih.gov |

| Intra-day Precision (RSD) | 2.2% | researchgate.netnih.gov |

| Inter-day Precision (RSD) | 2.8% | researchgate.netnih.gov |

| Repeatability | < 7.7% | researchgate.netnih.gov |

| Recoveries | 81.0% to 112.8% | researchgate.netnih.gov |

Advanced Method Validation and Quality Control in Chemical Analysis

Rigorous method validation and consistent quality control are critical pillars in the chemical analysis of nicotine hydrochloride. These processes ensure that analytical data is accurate, reliable, and reproducible, which is essential for regulatory compliance and product safety. prisminltd.comnih.gov

Method Validation Analytical method validation is performed to confirm that a procedure is suitable for its intended purpose. nih.gov Key parameters are assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix constituents. In HPLC methods, this is often demonstrated by the absence of interfering peaks at the retention time of nicotine. nih.govakjournals.com

Linearity and Range: This establishes a direct proportionality between the concentration of the analyte and the analytical signal. Studies on nicotine analysis consistently report excellent linearity, with correlation coefficients (r²) often exceeding 0.999 over a specified concentration range. researchgate.netakjournals.commdpi.com For instance, one HPLC method was linear from 100–1,000 µg/mL, while another stability-indicating method showed linearity from 0.78–50 µg/mL. akjournals.commdpi.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as a percent recovery. Validated methods for nicotine typically show accuracy within 98-102%. nih.govmdpi.com

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For nicotine analysis, precision is generally high, with RSD values well below 2% or 5%, depending on the specific method and concentration level. mdpi.comresearchgate.netmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a simple HPLC-PDA method, the LOD and LOQ for nicotine were reported as 32.6 µg/mL and 98.9 µg/mL, respectively. akjournals.com

Quality Control Quality control measures are essential in the manufacturing and analysis of products containing nicotine to ensure they are free from harmful impurities and meet safety and consistency standards. prisminltd.com Analytical techniques are the foundation of QC, used to test raw materials and final products for nicotine concentration, pH, impurities, and other critical parameters. prisminltd.comprisminltd.com Liquid and gas chromatography are commonly used to determine nicotine levels, while titration can serve as a reliable and affordable alternative for quantifying nicotine content in starting materials and e-liquids. news-medical.netresearchgate.net These QC processes are vital for regulatory bodies to control product quality and safety in the market. akjournals.com

Molecular Structure, Conformation, and Computational Studies of Nicotine and Its Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies (e.g., B3LYP method)

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules like nicotine (B1678760). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, is frequently employed. science.gov

Studies using the B3LYP method with various basis sets, such as 6-311++G(d,p), have been used to optimize the molecular structures of nicotine and its derivatives. nih.govnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. nih.gov For instance, the structure of a nicotinohydrazide derivative was optimized using the B3LYP method with a 6-31G basis set to understand its potential as a corrosion inhibitor. mdpi.com These calculations are not limited to the gas phase and can be extended to simulate solvent environments using models like the Polarizable Continuum Model (PCM). aip.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. science.govaip.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies, energy gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.goviqstorm.ro A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates higher reactivity. mdpi.com For nicotine and related compounds, these energies are calculated to predict their charge transfer capabilities and chemical stability. nih.gov For example, in a study of a nicotinehydrazide derivative, a low LUMO energy suggested a potential for interaction with a metal surface. mdpi.com The HOMO and LUMO energy levels provide insights into the electronic properties relevant to a molecule's reactivity and stability. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Nicotine in Different Environments nih.gov

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | - | - | - |

| Water | - | - | - |

| CCl4 | - | - | - |

| DMSO | - | - | - |

Calculation of Quantum Chemical Parameters (e.g., total energy, dipole moment, Mulliken charges)

Beyond FMO analysis, quantum chemical calculations provide a suite of parameters that describe the electronic characteristics of a molecule.

Total Energy: The total energy of a molecule in its optimized geometry is a measure of its stability. Lower total energy indicates a more stable structure. For nicotine, the minimum total energy has been calculated in both the gas phase and in a water solvent, with the solvent slightly lowering the energy, indicating stabilization. nih.gov For example, the total energy for the nicotine molecule in the gas phase was found to be -13581.43 eV, and in water, it was -13581.6 eV. nih.gov

Mulliken Charges: Mulliken charge analysis distributes the total charge of a molecule among its constituent atoms. This provides insight into the partial positive and negative charges on each atom, which is crucial for understanding intermolecular interactions and identifying potential sites for electrophilic or nucleophilic attack. mdpi.comnih.gov In nicotine, for instance, nitrogen and some carbon atoms can carry negative charges, while hydrogen atoms typically have small positive charges. nih.gov These atomic charges are vital as they influence the molecule's electronic structure and polarizability. nih.govmdpi.com

Table 2: Calculated Quantum Chemical Parameters for Nicotine nih.gov

| Parameter | Gas Phase | Water |

| Total Energy (eV) | -13581.43 | -13581.6 |

| Dipole Moment (Debye) | - | - |

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a solute molecule. capes.gov.br Computational models, such as the Conductor-like Polarizable Continuum Model (C-PCM), are used to simulate these effects. nih.govnih.gov

For nicotine, studies have shown that the presence of a solvent like water can alter its conformational preferences. While the N-methyl trans conformer is generally more stable in both the gas phase and in water, the energy difference between the cis and trans conformers is reduced in an aqueous environment. capes.gov.br Furthermore, the solvation energies of different rotamers of the pyridine (B92270) ring, which are energetically similar in the gas phase, can differ in water. capes.gov.br The reactivity of related compounds, such as 2-substituted nicotinic acids, has also been shown to be influenced by the solvent's properties, including its polarity and hydrogen-bonding capabilities. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. This technique is invaluable for studying the behavior of nicotine and its hydrochloride salt in complex biological environments. mdpi.com

Simulation of Nicotine and its Interactions with Ligands/Enzymes

MD simulations are extensively used to investigate how nicotine interacts with biological targets, such as receptors and enzymes. mdpi.com These simulations can reveal the specific binding modes, key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. acs.orgnih.gov

For example, MD simulations have been employed to study the interaction of nicotine with cytochrome P450 enzymes, which are involved in its metabolism. acs.orgnih.govplos.org These studies provide insights into the structural basis for the enzyme's activity and how mutations can affect it. plos.org Simulations have also been used to explore the binding of nicotine to the acetylcholine (B1216132) binding protein (AChBP), a model for nicotinic acetylcholine receptors, to understand the unbinding process and identify potential pathways for ligand entry and exit. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy of nicotine with its target, providing a quantitative measure of the binding affinity. acs.org For instance, the binding energy of nicotine with kynurenine (B1673888) aminotransferase type II (KATII) was calculated to be -77.97 kJ/mol. acs.org

Studies of Molecular Geometry and Electrostatic Potential

Computational studies have been instrumental in defining the molecular geometry and electronic landscape of the nicotine molecule. Analysis of the molecular electrostatic potential (MEP) map, which illustrates charge distribution, is crucial for understanding the molecule's reactive sites.

The MEP map for a neutral nicotine molecule indicates that the regions of highest electron density are concentrated around the two nitrogen atoms: one in the pyridine ring and one in the pyrrolidine (B122466) ring. researchgate.net These electron-rich zones signify the most probable sites for electrophilic attack and are the most relevant in oxidation reactions. researchgate.net

Further computational analysis, comparing nicotine with other ligands, has provided deeper insights into its electronic character. The electrostatic potential map shows that in the ground state, negative potential is localized on the nitrogen atoms, while the rest of the molecule remains almost positive. acs.org When nicotine binds to biological targets, such as the kynurenine aminotransferase II (KATII) enzyme, it induces a positive electrostatic potential in the enzyme's catalytic site. acs.org This suggests that the electrostatic properties of nicotine are key to its interactions at a molecular level. Chemical reactivity studies indicate that nicotine possesses a low deformable electronic density. acs.org

Crystallographic Investigations

X-ray Crystal Structure Analysis of Nicotine Salts and Derivatives

X-ray crystallography has been successfully employed to determine the three-dimensional structures of numerous nicotine salts. acs.orgnsf.gov This technique has been pivotal in understanding how nicotine interacts with various acidic compounds (coformers) to form stable, crystalline materials. acs.org

For instance, the crystallization of (S)-nicotine with enantiomerically pure tartaric acid has yielded high-quality single crystals suitable for X-ray diffraction. acs.orgacs.org The study of (S)-nicotinium bis-l-(+)-tartrate dihydrate revealed an asymmetric unit containing two doubly protonated nicotinium dications, four l-tartrate monoanions, and four water molecules. acs.org Similarly, diastereomeric salts of nornicotine (B190312) with N-lauroyl-(S)-alanine have been resolved by X-ray diffraction, showing that they crystallize in the same orthorhombic P2₁2₁2₁ space group but with slight differences in density. mdpi.com

These analyses provide fundamental data on the crystal system, space group, and unit cell dimensions, which are critical for defining the solid-state properties of these compounds.

Table 1: Representative Crystallographic Data for a Nicotine Salt Derivative (Note: Data shown is for N-lauroyl-(S)-alanine (R)-nornicotine salt as a representative example of a crystallographically characterized nicotine-related salt)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Density (g/cm³) | 1.105 |

| Data sourced from a study on nornicotine salts, illustrating typical parameters obtained from X-ray diffraction analysis. mdpi.com |

Conformational Analysis in Crystalline States

Crystallographic data offers profound insights into the preferred conformation of the nicotine molecule when it is part of a highly ordered crystal lattice. The conformation is defined by the torsional angle between the pyridine and pyrrolidine rings. This geometry is influenced by the strong, directional forces of hydrogen bonds and other noncovalent interactions within the crystal. nsf.gov

In the crystalline forms of nicotinium malate (B86768) salts, the molecules are organized into complex supramolecular structures. nsf.gov These include one-dimensional "wires" and two-dimensional sheets held together by extensive hydrogen bond networks. nsf.gov A common packing motif observed is the pyridyl-pyridyl herringbone intercalation, which dictates the orientation of adjacent nicotine molecules. nsf.gov

Studies on nicotinium tartrate salts have revealed the presence of conformational disorder within the crystal. acs.org In the l-tartrate salt, one of the two nicotinium molecules in the asymmetric unit was found to be disordered. acs.org Analysis of the different conformations showed slight variations in their intermolecular interactions, such as O–H/H–O and C–C contacts, which likely contribute to their relative stability within the lattice. acs.org The conformation adopted in the solid state is therefore a result of a delicate balance between intramolecular energetics and the optimization of intermolecular packing forces. acs.orgnsf.gov

Theoretical Insights into Stereochemistry and Optical Activity

The stereochemistry of nicotine, particularly its chirality stemming from the (S)-configuration in its naturally occurring form, is a defining feature of its molecular identity. nih.gov Theoretical and spectroscopic studies have provided a deeper understanding of its chiroptical properties, which are the molecule's response to polarized light.

Advanced spectroscopic techniques, such as Raman Optical Activity (ROA), have been combined with Density Functional Theory (DFT) calculations to probe the three-dimensional structure of nicotine in solution. researchgate.net These studies have confirmed the existence of at least two primary conformers of (S)-nicotine at room temperature, demonstrating the power of vibrational optical activity spectroscopy for elucidating solution-state conformer distribution. researchgate.net

Furthermore, the chiroptical properties have been investigated using Electronic Circular Dichroism (ECD) and UV spectroscopy. researchgate.net As expected for enantiomers, the ECD spectra of (S)-(-)-nicotine and (R)-(+)-nicotine are nearly perfect mirror images of each other. researchgate.net These spectroscopic methods are sensitive to changes in molecular conformation, with studies showing that the structure can be influenced by environmental factors such as pH and temperature. researchgate.net The process of separating racemic mixtures of nicotine into its pure enantiomers, known as resolution, often involves forming diastereomeric salts with a chiral acid, a process rooted in the principles of stereochemistry. grafiati.com

Degradation Pathways and Chemical Stability of Nicotine and Its Hydrochloride in Research

Oxidative Degradation Mechanisms

Nicotine (B1678760) is susceptible to oxidation through various mechanisms, particularly in the presence of environmental oxidants. This section delves into the reactions with these oxidants and the resulting degradation products.

Reactions with Environmental Oxidants (e.g., hydroxyl radicals)

Hydroxyl radicals (•OH) are highly reactive and recognized as one of the most significant oxidants in the troposphere. acs.org They play a crucial role in the atmospheric degradation of nicotine. acs.orgnih.gov The reaction between nicotine and hydroxyl radicals can occur in both the gas phase and on surfaces, leading to the formation of various intermediates and, ultimately, more stable degradation products. acs.org

The primary mechanism of reaction involves the abstraction of a hydrogen atom from the nicotine molecule by the hydroxyl radical. nih.govnd.edu This can lead to the formation of an alpha-aminoalkyl radical, primarily at the C2' position of the pyrrolidine (B122466) ring. nd.edu In its protonated form, nicotine can undergo hydrogen atom abstraction at both the C2' and N1' positions. nd.edu These initial radical species are highly reactive and can undergo further reactions, such as the addition of oxygen, leading to a cascade of degradation products. acs.org

Oxidized Degradation Products (e.g., oxynicotine, nicotinic acid)

The oxidation of nicotine can yield a variety of degradation products. Under prolonged exposure to air or ultraviolet (UV) radiation, pure nicotine can decompose into primary components such as oxynicotine, nicotinic acid, and methylamine (B109427). researchgate.netsemanticscholar.org

In biological systems, the primary pathway of nicotine metabolism is through CYP2A6-catalyzed oxidation, which accounts for over 75% of the process. researchgate.net This reaction produces 5'-hydroxynicotine, which exists in equilibrium with the nicotine Δ(5'(1'))iminium ion and is further metabolized to cotinine (B1669453). researchgate.net Other oxidized products of nicotine metabolism include trans-3-hydroxycotinine, 5-hydroxycotinine, and N-(hydroxymethyl)norcotinine. researchgate.net

In the context of quality control for nicotine-containing products like chewing gum, common oxidation products monitored include cotinine, nicotine cis-N-oxide, and nicotine trans-N-oxide. acs.org Other oxidation products of interest in these analyses include myosmine (B191914) and β-nicotyrine. acs.org

Photodegradation Studies (UV-induced Degradation)

Nicotine is known to be sensitive to light, and exposure to ultraviolet (UV) radiation can induce its degradation. researchgate.netsemanticscholar.org This photodegradation is a significant pathway for the breakdown of nicotine in the environment and can affect the stability of nicotine-containing products.

Studies have shown that pure nicotine decomposes into products like oxynicotine, nicotinic acid, and methylamine upon prolonged exposure to UV irradiation. researchgate.netsemanticscholar.org The direct photolysis of nicotine can be achieved with UV light at 254 nm, which overlaps well with nicotine's maximum absorption band at approximately 261 nm. researchgate.net The rate of photodegradation can be influenced by the initial concentration of nicotine. researchgate.net

The formation of crystalline salts of nicotine, such as nicotine hydrochloride, has been shown to enhance its resistance to photo-induced degradation. semanticscholar.org Research on nicotinium tartrate salts demonstrated no detectable photodegradation after prolonged exposure to UV irradiation, suggesting that crystallization is an effective method for stabilizing nicotine against UV-induced breakdown. semanticscholar.org This increased stability is attributed to the restriction of molecular oxygen diffusion through the crystalline material. semanticscholar.org